Sdz eaa 494 - 132014-88-1

Sdz eaa 494

Catalog Number: EVT-10904162
CAS Number: 132014-88-1
Molecular Formula: C8H15N2O5P
Molecular Weight: 250.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sdz Eaa 494 was originally developed by the pharmaceutical company Novartis as part of research into NMDA receptor modulation. It falls under the classification of chemical compounds known as piperazine derivatives, specifically designed to interact with glutamate receptors in the central nervous system. The compound's pharmacological profile indicates that it does not act on other neurotransmitter systems, which highlights its specificity and potential therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Sdz Eaa 494 involves several steps to produce both its enantiomers, primarily derived from 4-(3-phosphonopropyl)piperazine-2-carboxylic acid. The synthetic route includes the formation of its unsaturated analogue, (E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid. Key methods used in the synthesis include:

  1. Phosphonylation: Introduction of phosphonopropyl groups.
  2. Piperazine Derivatives: Utilization of piperazine as a core structure.
  3. Purification Techniques: Employing crystallization and chromatography to achieve high purity levels necessary for research applications.

The industrial production emphasizes optimizing reaction conditions to maximize yield and purity, ensuring compliance with quality standards.

Molecular Structure Analysis

Structure and Data

The molecular structure of Sdz Eaa 494 can be described using various chemical notations:

  • IUPAC Name: 4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid.
  • InChI Key: VZXMZMJSGLFKQI-ORCRQEGFSA-N.
  • SMILES Representation: C1CN(CC(N1)C(=O)O)C/C=C/P(=O)(O)O.

The compound features a piperazine ring attached to a carboxylic acid group and a phosphonopropenyl side chain, which is critical for its interaction with NMDA receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Sdz Eaa 494 is capable of undergoing several types of chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.
  2. Reduction: Reduction reactions can modify functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The compound can participate in substitution reactions where functional groups are replaced under specific conditions.

These reactions are essential for modifying the compound for various research applications and studying its interactions with biological systems.

Mechanism of Action

Sdz Eaa 494 functions primarily by competitively antagonizing the NMDA receptor, which is integral to glutamatergic neurotransmission in the brain. This antagonism inhibits calcium influx through the receptor channel, thereby preventing excitotoxicity associated with excessive glutamate signaling. Research indicates that this mechanism contributes to its neuroprotective effects and potential therapeutic benefits in conditions like epilepsy and neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sdz Eaa 494 exhibits several notable physical and chemical properties:

  • Molecular Weight: 250.19 g/mol
  • Solubility: Generally soluble in polar solvents due to its ionic nature.
  • Stability: Stable under standard laboratory conditions but may require specific handling due to its reactivity.

These properties are crucial for determining its behavior in biological systems and during experimental applications.

Applications

Scientific Uses

Sdz Eaa 494 has diverse applications across various fields:

  1. Neuroscience Research: Used extensively to study NMDA receptor functions and their role in learning and memory processes.
  2. Pharmacology: Investigated for potential therapeutic effects in treating neurological disorders such as epilepsy, neuropathic pain, and ischemic brain injury.
  3. Drug Development: Serves as a reference compound in drug discovery processes aimed at developing new NMDA receptor modulators .
Pharmacological Characterization of SDZ EAA 494 as a Competitive NMDA Receptor Antagonist

Mechanisms of N-Methyl-D-aspartate Receptor Antagonism and Selectivity Profiles

SDZ EAA 494 (also known as D-CPPene) functions as a competitive N-Methyl-D-aspartate receptor antagonist, binding directly to the glutamate recognition site within the N-Methyl-D-aspartate receptor complex. This binding sterically impedes the interaction of endogenous glutamate with its receptor, thereby preventing ion channel gating and subsequent calcium influx [1] [4]. Unlike non-competitive antagonists (e.g., phencyclidine or MK-801) that bind within the ion channel pore, competitive antagonists like SDZ EAA 494 exhibit reversible binding kinetics and do not require prior receptor activation for blockade [4] [10].

Radioligand binding studies confirm SDZ EAA 494’s high selectivity for the N-Methyl-D-aspartate receptor over other glutamate receptor subtypes (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, kainate) and neurotransmitter systems. Comprehensive receptor profiling demonstrated no significant affinity for GABAA, GABAB, dopamine D2, muscarinic, or opioid receptors. Furthermore, SDZ EAA 494 does not inhibit monoamine reuptake transporters, underscoring its specificity for N-Methyl-D-aspartate receptors [1].

Table 1: Selectivity Profile of SDZ EAA 494

Receptor/Transporter SystemActivity of SDZ EAA 494Experimental Assay
N-Methyl-D-aspartateCompetitive antagonism[³H]CGP39653 binding
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acidNo significant activity[³H]AMPA binding
KainateNo significant activity[³H]kainate binding
GABAANo significant activityRadioligand displacement
Dopamine D2No significant activityRadioligand displacement
Serotonin reuptakeNo inhibitionSynaptosomal uptake assay
Norepinephrine reuptakeNo inhibitionSynaptosomal uptake assay

Receptor Binding Kinetics: pA2 and pKi Values in In Vitro Assays

Quantitative characterization of SDZ EAA 494’s affinity for N-Methyl-D-aspartate receptors utilized electrophysiological and radioligand binding methodologies. In frog spinal cord and rat neocortical slice preparations, SDZ EAA 494 yielded pA₂ values of 6.7–6.8 against N-Methyl-D-aspartate-induced depolarizations. The pA₂ metric quantifies antagonist potency, defined as the negative logarithm of the molar antagonist concentration necessitating a doubling of agonist concentration to achieve an equivalent biological response. This range indicates moderate-to-high potency in functional systems [1].

In equilibrium binding assays employing the selective N-Methyl-D-aspartate antagonist [³H]CGP39653, SDZ EAA 494 exhibited a pKᵢ value of 7.5. The pKᵢ represents the negative logarithm of the inhibitor’s dissociation constant (Kᵢ), with higher values denoting greater affinity. This pKᵢ translates to a nanomolar-range Kᵢ (~32 nM), confirming high-affinity competitive antagonism at the glutamate binding domain [1] [4].

Table 2: Binding Kinetics of SDZ EAA 494

Assay SystempA₂/pKᵢ ValueInterpretationBiological Preparation
Functional antagonism (pA₂)6.7 – 6.8Moderate-to-high functional potencyFrog spinal cord
Functional antagonism (pA₂)6.8Moderate-to-high functional potencyRat neocortical slices
Receptor binding (pKᵢ)7.5High affinity (Kᵢ ≈ 32 nM)[³H]CGP39653 binding assay

Comparative Efficacy Against N-Methyl-D-aspartate-Induced Depolarizations in Cortical Slice Preparations

Rat neocortical slice models provide critical insights into SDZ EAA 494’s efficacy in inhibiting N-Methyl-D-aspartate-mediated excitatory responses. Under magnesium-free conditions (removing voltage-dependent Mg²⁺ block), spontaneous epileptiform activity emerges due to unregulated N-Methyl-D-aspartate receptor activation. SDZ EAA 494 potently suppressed this spontaneous activity with an ED₅₀ of 39 nM, demonstrating a threshold concentration as low as 10 nM [4].

Concentration-response studies further characterized SDZ EAA 494 against exogenously applied N-Methyl-D-aspartate. The compound produced a concentration-dependent rightward shift in N-Methyl-D-aspartate depolarization curves without suppressing maximal responses—a hallmark of competitive antagonism. Its potency (pA₂ = 6.8) exceeded that of earlier competitive antagonists like D-2-amino-5-phosphonovalerate (D-AP5) and racemic CPP [4] [10]. Crucially, washout experiments demonstrated rapid reversibility of SDZ EAA 494’s effects, contrasting sharply with the prolonged, often irreversible blockade induced by non-competitive channel blockers like MK-801 [4].

Table 3: Electrophysiological Effects in Rat Neocortical Slices

ParameterSDZ EAA 494D-AP5MK-801
ED₅₀ for Spontaneous Activity39 nM~200 nM*33 nM
Threshold Concentration10 nM100 nM*10 nM
pA₂ vs. N-Methyl-D-aspartate6.86.1*Not applicable
Reversibility after WashoutCompleteCompleteIncomplete/Slow
MechanismCompetitiveCompetitiveNon-competitive

*Estimated from historical literature for comparison [4] [10].

Pharmacodynamic Interactions with Glutamate and Glycine Co-Agonist Sites

N-Methyl-D-aspartate receptor activation requires simultaneous binding of both glutamate and a co-agonist (glycine or D-serine) at distinct sites. SDZ EAA 494 interacts exclusively with the glutamate binding site on GluN2 subunits, exhibiting no appreciable affinity for the glycine-binding site on GluN1 subunits [1] [8]. This specificity was demonstrated experimentally through several key findings:

  • Glutamate Competition: SDZ EAA 494’s inhibition is surmountable by increasing glutamate concentrations, consistent with competitive kinetics. Schild regression analysis confirmed a slope near unity (1.02), validating pure competitive antagonism at the glutamate site [1] [4].
  • Glycine Insensitivity: Potency of SDZ EAA 494 remained unaltered by elevating glycine concentrations up to 10 µM. Unlike antagonists acting at the glycine site (e.g., 7-chlorokynurenate) or compounds exhibiting negative glycine modulation (e.g., ifenprodil), SDZ EAA 494’s IC₅₀ values were unaffected by glycine co-application. This confirms no direct or allosteric interaction with the GluN1 glycine-binding domain [1] [3].
  • Structural Analogy: SDZ EAA 494 is a phosphonopropenyl derivative of piperazine dicarboxylic acid. Its molecular structure mimics the distal carboxyl and phosphate groups of glutamate, enabling high-fidelity docking within the glutamate binding cleft of GluN2 subunits. This structural mimicry underpins its competitive mechanism and lack of activity at the topologically distinct glycine site [4] [8].

These pharmacodynamic properties distinguish SDZ EAA 494 from broad-spectrum glutamate inhibitors and agents targeting modulatory sites, ensuring selective disruption of pathological N-Methyl-D-aspartate receptor overactivation while preserving physiologically regulated receptor functions dependent on glycine co-agonism.

Properties

CAS Number

132014-88-1

Product Name

Sdz eaa 494

IUPAC Name

4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid

Molecular Formula

C8H15N2O5P

Molecular Weight

250.19 g/mol

InChI

InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+

InChI Key

VZXMZMJSGLFKQI-ORCRQEGFSA-N

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O

Isomeric SMILES

C1CN(CC(N1)C(=O)O)C/C=C/P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.